molecular formula C14H13FN2O3S B2988683 [2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester CAS No. 177957-47-0

[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

Cat. No.: B2988683
CAS No.: 177957-47-0
M. Wt: 308.33
InChI Key: ZBUOVAQYTXOIPF-UHFFFAOYSA-N
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Description

“[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester” is a chemical compound with the linear formula C16H14FNO3 . It is related to the class of compounds known as thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles have a planar ring structure and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not provided in the available resources. Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists Development

The study by Hayashi et al. (1998) introduces a potent and orally active fibrinogen receptor antagonist, showcasing the application of trisubstituted beta-amino acid residues and substituted benzamidine structures for antithrombotic treatment. This highlights the compound's relevance in medicinal chemistry, particularly in developing treatments for acute-phase antithrombotic conditions (Hayashi et al., 1998).

Novel Synthetic Approaches

El‐Faham et al. (2013) explored OxymaPure/DIC as an efficient reagent for synthesizing a novel series of α-ketoamide derivatives, including benzoyl amino acid ester derivatives. This research demonstrates innovative synthetic routes and methodologies, which could be applicable to synthesizing compounds such as "[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester" and related structures (El‐Faham et al., 2013).

Pyrrolo[2,1-b]thiazol-3-one Derivatives Synthesis

Research by Tverdokhlebov et al. (2005) on synthesizing Pyrrolo[2,1-b]thiazol-3-one derivatives reveals methodologies for creating complex thiazole structures. Such studies are crucial for understanding how specific substitutions and chemical reactions can be employed to synthesize and modify thiazole-based compounds, potentially including the target compound (Tverdokhlebov et al., 2005).

Metal Complex Formation

Singh and Baruah (2008) discussed the synthesis and characterization of nickel, copper, and zinc complexes of a thiazole-3-yl-acetic acid derivative, showcasing the potential of thiazole derivatives in forming complexes with metals. This aspect could open avenues for research into the use of "this compound" in creating metal complexes with unique properties (Singh & Baruah, 2008).

Anticancer Agents Development

Ivasechko et al. (2022) explored the synthesis and evaluation of pyridine-thiazole hybrid molecules as potential anticancer agents. This research underscores the importance of thiazole derivatives in developing new therapeutic agents, potentially positioning "this compound" as a candidate for further exploration in anticancer drug development (Ivasechko et al., 2022).

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUOVAQYTXOIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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